Cas no 24433-72-5 (1H-Tetrazol-5-amine,N-ethyl-1-phenyl-)

1H-Tetrazol-5-amine,N-ethyl-1-phenyl- structure
24433-72-5 structure
Product Name:1H-Tetrazol-5-amine,N-ethyl-1-phenyl-
CAS No:24433-72-5
MF:C9H11N5
MW:189.217140436172
CID:270894
PubChem ID:283425
Update Time:2025-04-19

1H-Tetrazol-5-amine,N-ethyl-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Tetrazol-5-amine,N-ethyl-1-phenyl-
    • N-ethyl-1-phenyltetrazol-5-amine
    • 1-Phenyl-5-ethylamino-tetrazol
    • 1-phenyl-5-ethylamino-tetrazole
    • 5-Ethylamino-1-phenyltetrazole
    • n-ethyl-1-phenyl-1h-tetrazol-5-amine
    • 1-Phenyl-5-(ethylamino)(1H)tetrazole
    • AXKPVMZHSSSZHW-UHFFFAOYSA-N
    • DTXSID40300652
    • NSC-138023
    • NSC138023
    • 24433-72-5
    • AKOS008922924
    • N-Ethyl-1-phenyl-1H-tetraazol-5-amine #
    • 1H-Tetrazole, 5-(ethylamino)-1-phenyl-
    • Inchi: 1S/C9H11N5/c1-2-10-9-11-12-13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11,13)
    • InChI Key: AXKPVMZHSSSZHW-UHFFFAOYSA-N
    • SMILES: N1(C(=NN=N1)NCC)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 189.10100
  • Monoisotopic Mass: 189.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.6Ų

Experimental Properties

  • Density: 1.26
  • Boiling Point: 342.6°C at 760 mmHg
  • Flash Point: 161°C
  • Refractive Index: 1.657
  • PSA: 55.63000
  • LogP: 1.16710

1H-Tetrazol-5-amine,N-ethyl-1-phenyl- Related Literature

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